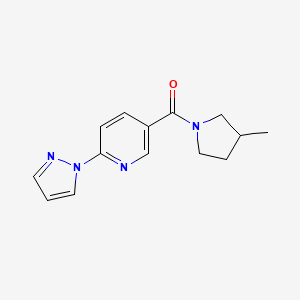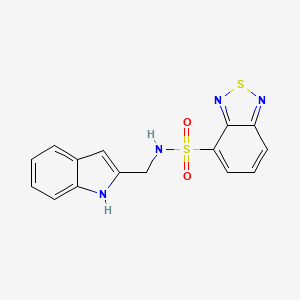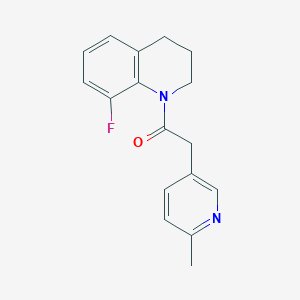![molecular formula C16H22N2O2S B7573066 [4-(Piperidine-1-carbonyl)thiophen-2-yl]-piperidin-1-ylmethanone](/img/structure/B7573066.png)
[4-(Piperidine-1-carbonyl)thiophen-2-yl]-piperidin-1-ylmethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(Piperidine-1-carbonyl)thiophen-2-yl]-piperidin-1-ylmethanone, also known as PCTPM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PCTPM is a piperidine derivative that has been synthesized through a multistep process, and its unique chemical structure makes it a promising candidate for further research.
作用機序
The exact mechanism of action of [4-(Piperidine-1-carbonyl)thiophen-2-yl]-piperidin-1-ylmethanone is not fully understood, but it has been found to interact with various ion channels and receptors in the brain and other tissues. [4-(Piperidine-1-carbonyl)thiophen-2-yl]-piperidin-1-ylmethanone has been shown to modulate the activity of NMDA receptors, which are involved in learning and memory processes. It has also been found to interact with GABA receptors, which are important targets for anxiolytic and antipsychotic drugs.
Biochemical and Physiological Effects
[4-(Piperidine-1-carbonyl)thiophen-2-yl]-piperidin-1-ylmethanone has been found to have a range of biochemical and physiological effects, depending on the dose and duration of treatment. In animal studies, [4-(Piperidine-1-carbonyl)thiophen-2-yl]-piperidin-1-ylmethanone has been found to improve cognitive function, reduce anxiety-like behavior, and decrease the symptoms of schizophrenia. [4-(Piperidine-1-carbonyl)thiophen-2-yl]-piperidin-1-ylmethanone has also been found to have anti-inflammatory effects and to modulate the activity of immune cells.
実験室実験の利点と制限
One of the main advantages of using [4-(Piperidine-1-carbonyl)thiophen-2-yl]-piperidin-1-ylmethanone in lab experiments is its unique chemical structure, which makes it a promising candidate for drug development. [4-(Piperidine-1-carbonyl)thiophen-2-yl]-piperidin-1-ylmethanone has also been found to have relatively low toxicity and good bioavailability, which are important factors in drug development. However, one limitation of using [4-(Piperidine-1-carbonyl)thiophen-2-yl]-piperidin-1-ylmethanone in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
将来の方向性
There are several future directions for research on [4-(Piperidine-1-carbonyl)thiophen-2-yl]-piperidin-1-ylmethanone. One direction is to further elucidate its mechanism of action, which could lead to the development of more effective drugs for the treatment of various diseases. Another direction is to study the pharmacokinetics and pharmacodynamics of [4-(Piperidine-1-carbonyl)thiophen-2-yl]-piperidin-1-ylmethanone in more detail, which could help optimize its use in clinical settings. Additionally, more research is needed to explore the potential applications of [4-(Piperidine-1-carbonyl)thiophen-2-yl]-piperidin-1-ylmethanone in other scientific fields, such as materials science and catalysis.
合成法
The synthesis of [4-(Piperidine-1-carbonyl)thiophen-2-yl]-piperidin-1-ylmethanone involves multiple steps, starting with the reaction of 2-bromo-1-(thiophen-2-yl)ethanone with piperidine to produce 1-(thiophen-2-yl)-4-piperidin-1-ylbutan-1-one. This compound is then reacted with piperidine-1-carboxylic acid to produce the final product, [4-(Piperidine-1-carbonyl)thiophen-2-yl]-piperidin-1-ylmethanone. The synthesis method has been optimized to produce high yields of [4-(Piperidine-1-carbonyl)thiophen-2-yl]-piperidin-1-ylmethanone with high purity.
科学的研究の応用
[4-(Piperidine-1-carbonyl)thiophen-2-yl]-piperidin-1-ylmethanone has been found to have potential applications in various scientific fields, including medicinal chemistry, neuroscience, and pharmacology. In medicinal chemistry, [4-(Piperidine-1-carbonyl)thiophen-2-yl]-piperidin-1-ylmethanone has been studied for its potential as a drug candidate for the treatment of various diseases, including Alzheimer's disease and cancer. In neuroscience, [4-(Piperidine-1-carbonyl)thiophen-2-yl]-piperidin-1-ylmethanone has been found to have anxiolytic and antipsychotic effects, making it a promising candidate for the treatment of mental disorders. In pharmacology, [4-(Piperidine-1-carbonyl)thiophen-2-yl]-piperidin-1-ylmethanone has been studied for its potential as a modulator of ion channels and receptors, which are important targets for drug development.
特性
IUPAC Name |
[4-(piperidine-1-carbonyl)thiophen-2-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2S/c19-15(17-7-3-1-4-8-17)13-11-14(21-12-13)16(20)18-9-5-2-6-10-18/h11-12H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTTZUINBRWKVCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC(=CS2)C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Piperidine-1-carbonyl)thiophen-2-yl]-piperidin-1-ylmethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-methyl-2-(2-methylphenyl)propyl]-4,5-dihydro-1H-imidazol-2-amine;hydroiodide](/img/structure/B7572986.png)
![7-[(2-fluorophenyl)methyl]-3-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B7572992.png)


![2-[4-(4-cyanophenoxy)piperidin-1-yl]-N-cyclopropylpropanamide](/img/structure/B7573015.png)
![4-[2-[(6-Ethylpyrimidin-4-yl)amino]ethyl]benzenesulfonamide](/img/structure/B7573019.png)

![[4-Fluoro-3-(trifluoromethyl)phenyl]-(1,4-thiazepan-4-yl)methanone](/img/structure/B7573029.png)
![N,N-dimethyl-3-[(2-oxo-3H-indol-1-yl)methyl]furan-2-carboxamide](/img/structure/B7573036.png)
![Methyl 2-[3-(1,3-benzodioxol-5-yl)propanoylamino]-2-phenylacetate](/img/structure/B7573039.png)
![2-(3-Chloro-4-fluorophenyl)-4-[(1-methylimidazol-2-yl)methyl]morpholine](/img/structure/B7573051.png)
![1-[4-(Hydroxymethyl)oxan-4-yl]-3-pyridin-2-ylurea](/img/structure/B7573052.png)
![2-Ethyl-4-[(2-fluorophenyl)methylsulfonyl]morpholine](/img/structure/B7573067.png)
![3-[2-(piperidin-1-ylmethyl)pyrrolidine-1-carbonyl]-1H-quinolin-4-one](/img/structure/B7573068.png)